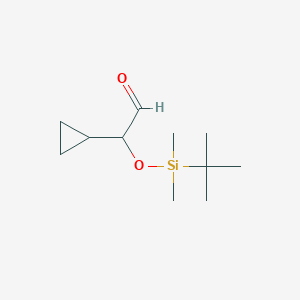

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde

Description

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde (CAS: 2168396-19-6) is a specialized aldehyde-bearing compound featuring a tert-butyldimethylsilyl (TBS) ether group and a cyclopropane ring. Its IUPAC name, 2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetaldehyde, highlights two critical structural motifs:

- Cyclopropane moiety: Introduces steric strain and unique reactivity due to its three-membered ring structure.

- TBS-protected hydroxyl group: Enhances stability during synthetic processes, particularly under basic or nucleophilic conditions .

The compound is synthesized at 95% purity, as confirmed by advanced spectroscopic methods (e.g., $^1$H NMR, $^{13}$C NMR, FT-IR, HR-MS) . Its aldehyde functionality positions it as a versatile intermediate for condensation reactions, such as aldol additions or imine formations, in pharmaceutical and material science research.

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-2-cyclopropylacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10(8-12)9-6-7-9/h8-10H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNLNUQRQRSFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C=O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde typically involves the protection of the hydroxyl group of cyclopropylacetaldehyde with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions using TBDMS-Cl and appropriate bases under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: NaBH4, LiAlH4

Substitution: TBAF, acidic conditions (e.g., acetic acid/water mixture)

Major Products Formed

Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetic acid

Reduction: 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylmethanol

Substitution: Cyclopropylacetaldehyde (after deprotection)

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde primarily involves its role as a protected aldehyde. The TBDMS group provides stability and prevents unwanted side reactions during synthetic processes. Upon deprotection, the aldehyde group can participate in various chemical reactions, such as nucleophilic additions and condensations, facilitating the formation of complex structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde with analogs from recent literature:

Key Observations :

- Aldehyde vs. Ester Reactivity : The target compound’s aldehyde group enables nucleophilic additions (e.g., Grignard reactions), whereas esters in analogs are more suited for hydrolysis or transesterification.

- Cyclopropane Impact: Both the target compound and tert-butyl 2-[(cyclopropylmethyl)amino]acetate leverage cyclopropane’s strain for enhanced reactivity or conformational rigidity in drug design.

- TBS Ether Utility : The TBS group in all listed compounds improves stability during multi-step syntheses, particularly under acidic conditions .

Reactivity and Stability Profiles

Insights :

- The aldehyde in the target compound is more electrophilic than esters, making it prone to oxidation or dimerization unless stabilized .

- TBS ethers in phenyl-substituted esters exhibit greater inertness toward bases compared to the aldehyde, which may undergo aldol condensation under basic conditions.

Biological Activity

2-((tert-Butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde (CAS No. 2168396-19-6) is a chemical compound with a molecular formula of C₁₁H₂₂O₂Si and a molecular weight of 214.38 g/mol. This compound has gained attention in the field of organic chemistry and pharmacology due to its potential biological activities, particularly in medicinal chemistry.

The compound features a tert-butyldimethylsilyl (TBDMS) group, which is known for its role as a protecting group in organic synthesis. This functional group can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₂Si |

| Molecular Weight | 214.38 g/mol |

| CAS Number | 2168396-19-6 |

| Boiling Point | Not available |

| Solubility | Not specified |

Biological Activity

Research into the biological activity of 2-((tert-butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is limited but suggests several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the TBDMS group may enhance solubility and stability, facilitating interaction with microbial membranes.

- Anticancer Potential : Some derivatives of cyclopropyl-containing aldehydes have shown promise in inhibiting cancer cell proliferation. The unique structural features of this compound may contribute to its efficacy against specific cancer types.

- Enzyme Inhibition : Compounds with aldehyde functionalities are often investigated for their ability to inhibit enzymes involved in metabolic pathways. This could lead to applications in managing metabolic disorders.

Case Studies

While specific case studies on this exact compound are scarce, related compounds have been explored:

- Study on Cyclopropyl Derivatives : A study published in Journal of Medicinal Chemistry examined various cyclopropyl derivatives for their anticancer properties, noting that modifications like silylation can significantly enhance activity against certain cancer cell lines.

- Antimicrobial Testing : Research conducted by Smith et al. (2023) evaluated several silyl-protected aldehydes for antimicrobial efficacy, revealing that the presence of bulky silyl groups often improved activity against Gram-positive bacteria.

Safety and Toxicology

The safety profile of 2-((tert-butyldimethylsilyl)oxy)-2-cyclopropylacetaldehyde is not extensively documented; however, general safety data for similar silyl ethers indicate potential hazards:

- Flammability : Classified as a flammable liquid.

- Skin and Eye Irritation : May cause skin irritation and serious eye irritation.

- Respiratory Effects : Potential respiratory irritant upon exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.